![molecular formula C6H11NO2 B13767380 5,5-Dimethyl-[1,3]oxazinan-2-one CAS No. 54953-79-6](/img/structure/B13767380.png)
5,5-Dimethyl-[1,3]oxazinan-2-one
Overview
Description
5,5-Dimethyl-[1,3]oxazinan-2-one is a six-membered cyclic carbamate with the molecular formula C6H11NO2 It is a derivative of oxazinan-2-one, characterized by the presence of two methyl groups at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-[1,3]oxazinan-2-one can be synthesized through the reaction of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the cyclic carbamate . Another method involves the use of alkynols in the reaction of aminopropanol and carbon dioxide, catalyzed by a strong acid/base-resistant metal-organic framework .
Industrial Production Methods
Industrial production of this compound typically involves the use of dialkyl carbonates as reagents. The reaction is carried out in the absence of a solvent, making it an eco-friendly process. The reaction proceeds in two steps: an intermolecular reaction to form a linear intermediate, followed by intramolecular cyclization to yield the cyclic carbamate .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-[1,3]oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include ethylene carbonate, triazabicyclodecene (TBD), and dialkyl carbonates. The reactions are typically carried out under mild conditions, often in the absence of solvents .
Major Products Formed
The major products formed from these reactions include various cyclic carbamates and their derivatives. For example, the reaction with ethylene carbonate yields 1,3-oxazinan-2-ones .
Scientific Research Applications
Chemical Synthesis
5,5-Dimethyl-[1,3]oxazinan-2-one serves as a crucial synthetic intermediate in the production of fine chemicals. Its structure allows it to participate in various chemical reactions, including:
- Building Block for Heterocycles : It is utilized in synthesizing more complex heterocyclic compounds that have diverse applications in pharmaceuticals and agrochemicals.
- Catalytic Processes : The compound acts as a ligand in catalytic processes, enhancing the efficiency of chemical reactions by stabilizing transition states or intermediates.
Biological Activities
Research has highlighted the biological activities associated with this compound:
- Antibacterial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria, making it a candidate for new antibiotic development .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which can play a role in drug development for diseases that involve enzyme dysregulation.
Medicinal Applications
The medicinal applications of this compound are particularly noteworthy:
- Pharmaceutical Development : This compound is found in the structure of several pharmaceutically important molecules. For instance, it has been incorporated into anti-HIV drugs and anticancer agents due to its ability to interact with biological targets effectively .
- Viral Infections : Recent studies have demonstrated its efficacy against viral strains. For example, compounds derived from this compound showed promising results in protecting mice from influenza infections by significantly increasing survival rates and reducing weight loss during treatment .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Cosmetic Production : The compound is used as an ingredient in cosmetics due to its beneficial properties for skin health.
- Pesticides and Herbicides : Its application extends to agricultural chemicals where it contributes to the development of effective pesticides and herbicides with selective action against pests while minimizing harm to crops .
Case Studies and Research Findings
Several studies have provided insights into the effectiveness and potential of this compound:
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of derivatives of this compound against influenza virus strains. The results indicated that certain derivatives protected up to 100% of treated animals from severe weight loss and mortality when administered at optimal doses .
Case Study 2: Antibacterial Activity
Another research focused on the antibacterial properties of this compound. It was found that derivatives exhibited significant inhibitory effects on gram-positive and gram-negative bacteria. The structure-activity relationship was explored to optimize these compounds for enhanced efficacy.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-[1,3]oxazinan-2-one involves its ability to undergo intermolecular cyclization reactions. The compound can effectively activate carbon dioxide and its substrates, facilitating the condensation between aminopropanols and carbon dioxide. This process is catalyzed by metal-organic frameworks, which enhance the efficiency and selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Dimethyl-[1,3]oxazinan-2-one include:
1,3-Oxazinan-2-one: The parent compound without the dimethyl substitution.
Dimethyl carbonate: A related compound used in similar synthetic processes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the two methyl groups at the 5th position enhances its stability and reactivity compared to its unsubstituted counterpart .
Biological Activity
5,5-Dimethyl-[1,3]oxazinan-2-one is a cyclic compound belonging to the oxazinan-2-one family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors such as amino alcohols and carbonates under specific catalytic conditions. A notable method includes using ethylene carbonate in the presence of triazabicyclodecene (TBD) as a catalyst to achieve high yields of the desired cyclic structure .
Anticancer Properties
Research indicates that derivatives of oxazinan-2-one, including this compound, exhibit significant anticancer activity. In a study evaluating various oxazinonaphthalene-3-one analogs, compounds with similar structural motifs demonstrated cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. The most active compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization .
The biological activity of this compound is thought to be mediated through its interaction with microtubules. Compounds within this class can bind to tubulin, disrupting its polymerization and leading to mitotic arrest in cancer cells . This mechanism highlights their potential as chemotherapeutic agents.
Antioxidant Activity
In addition to anticancer properties, studies have indicated that oxazinan-2-one derivatives may possess antioxidant capabilities. These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of age-related disorders where oxidative damage plays a critical role .
Cytotoxicity Evaluation
A comprehensive evaluation of the cytotoxicity of this compound was conducted using various concentrations against different cell lines. The results demonstrated a dose-dependent response with significant inhibition observed at higher concentrations. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 25 | Moderate cytotoxicity |
A2780 | 15 | High cytotoxicity |
A2780/RCIS | 30 | Moderate cytotoxicity |
These findings suggest that while this compound exhibits promising anticancer properties, its efficacy may vary across different cell types.
Properties
IUPAC Name |
5,5-dimethyl-1,3-oxazinan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-7-5(8)9-4-6/h3-4H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUHVYMIAPQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)OC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480281 | |
Record name | 5,5-DIMETHYL-[1,3]OXAZINAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54953-79-6 | |
Record name | Tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54953-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-DIMETHYL-[1,3]OXAZINAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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